molecular formula C10H10O2 B7810236 3(2H)-Benzofuranone, 5,7-dimethyl- CAS No. 20895-46-9

3(2H)-Benzofuranone, 5,7-dimethyl-

Cat. No.: B7810236
CAS No.: 20895-46-9
M. Wt: 162.18 g/mol
InChI Key: BVBPVVFLMVCYAJ-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 5,7-dimethyl- is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

3(2H)-Benzofuranone derivatives, such as 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one (HP-136), have been studied for their antioxidant properties. They act as good hydrogen-atom-donating antioxidants, with potential for use as commercial antioxidants due to their effective thermodynamic parameters and dynamics (Zhu et al., 2011).

Crystal Structure Analysis

Studies on the crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one have provided insights into molecular orientations and interactions, such as N—H⋯O hydrogen-bond and π–π stacking interactions, which are significant for understanding the chemical behavior of these compounds (Salim et al., 2015).

Synthetic Methodologies

Research has been conducted on various methods for synthesizing benzofuranone derivatives. For instance, sequential continuous-flow synthesis methods have been developed for producing 3-aryl benzofuranones, demonstrating good functional group compatibility and high yields (Xin et al., 2021). Additionally, different approaches for the synthesis of 2,6-disubstituted-3(2H)-benzofuranone derivatives have been explored, showcasing the diverse synthetic pathways available for these compounds (Bokotey et al., 2002).

Chemical Reactions and Transformations

The compounds have been involved in various chemical reactions, such as the inverse electron-demand Diels–Alder reaction, leading to the synthesis of heterocyclic systems with benzofuranone moiety (Popova et al., 2019). Other studies have focused on the reactivity of these compounds in different chemical environments, contributing to the understanding of their chemical behavior and potential applications.

Potential Biological Activities

Some benzofuranone derivatives have been investigated for their antibacterial and cytotoxic activities. For example, a specific benzofuranone isolated from Nyctanthes arbortristis showed significant antibacterial activity against various bacterial strains and demonstrated cytotoxicity in a brine shrimp lethality bioassay (Khatune et al., 2007).

Properties

IUPAC Name

5,7-dimethyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBPVVFLMVCYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302384
Record name 5,7-Dimethyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20895-46-9
Record name 5,7-Dimethyl-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20895-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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